molecular formula C20H23NO B5485123 (2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide

(2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide

Cat. No.: B5485123
M. Wt: 293.4 g/mol
InChI Key: DCSPZZNZJVDEDP-FOCLMDBBSA-N
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Description

(2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-methyl-3-phenylprop-2-enoyl chloride with 4-phenylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-methyl-3-phenylprop-2-enamide: Lacks the 4-phenylbutan-2-yl group.

    (2E)-2-methyl-3-(4-methylphenyl)prop-2-enamide: Contains a methyl group on the aromatic ring instead of a phenyl group.

Uniqueness

The presence of both the 2-methyl and 4-phenylbutan-2-yl groups in (2E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide makes it unique compared to similar compounds

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16(15-19-11-7-4-8-12-19)20(22)21-17(2)13-14-18-9-5-3-6-10-18/h3-12,15,17H,13-14H2,1-2H3,(H,21,22)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSPZZNZJVDEDP-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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